2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid
Description
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is an organic compound that features a bromophenyl group attached to an imidazole ring, which is further connected to a sulfanylacetic acid moiety
Properties
IUPAC Name |
2-[1-(4-bromophenyl)imidazol-2-yl]sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S/c12-8-1-3-9(4-2-8)14-6-5-13-11(14)17-7-10(15)16/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEPFTNBRLCVMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CN=C2SCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions, which can include nickel-catalyzed addition to nitriles . The bromophenyl group can be introduced via a halogenation reaction, and the sulfanylacetic acid moiety can be attached through a thiol-ene reaction or similar methods .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for the cyclization and halogenation steps, as well as optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can modulate its solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-1H-imidazole: Lacks the sulfanylacetic acid moiety but shares the bromophenyl-imidazole core.
2-(4-chlorophenyl)-1H-imidazole: Similar structure with a chlorine atom instead of bromine.
2-(4-methylphenyl)-1H-imidazole: Contains a methyl group instead of bromine.
Uniqueness
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is unique due to the presence of the sulfanylacetic acid moiety, which can impart additional chemical reactivity and biological activity compared to its analogs. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-{[1-(4-bromophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, including a bromophenyl group, an imidazole ring, and a sulfanylacetic acid moiety. This combination suggests potential biological activities, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The molecular formula of this compound is C11H10BrN2O2S, with a molecular weight of 313.17 g/mol. The compound features:
- Bromophenyl group : Enhances lipophilicity and biological activity.
- Imidazole ring : Known for its role in biological systems and interaction with enzymes.
- Sulfanylacetic acid moiety : Imparts additional reactivity and solubility properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of biological molecules. The bromophenyl group increases binding affinity, while the sulfanylacetic acid moiety modulates solubility and reactivity.
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit notable antimicrobial properties. The presence of the sulfanyl group may enhance this activity by disrupting microbial membranes or interfering with metabolic pathways. For instance, studies have shown that related imidazole derivatives possess significant antibacterial effects against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For example, a related compound showed an IC50 value of 0.058 µM against T47D breast cancer cells, indicating potent activity.
Case Studies and Research Findings
- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several imidazole derivatives, including those structurally related to this compound. Results indicated substantial inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential application in treating infections caused by these pathogens .
- Anticancer Activity : In vitro assays were conducted on various cancer cell lines using derivatives similar to the compound . The results demonstrated that compounds with the sulfanyl group exhibited enhanced cytotoxicity compared to their non-sulfanyl counterparts, highlighting the importance of this functional group in therapeutic applications .
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells via mitochondrial pathways, similar to other known anticancer agents .
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